2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Purity Assay Procurement specification

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2305079-41-6) is the dihydrochloride salt of a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine heterocycle bearing a methyl substituent at the 2-position. The compound presents as a crystalline solid with a molecular weight of 207.10 g/mol and is commercially available as a research intermediate.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.10 g/mol
Cat. No. B8190705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Molecular FormulaC8H12Cl2N2
Molecular Weight207.10 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CNC2)C=C1.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H
InChIKeyKEVDDCGRGNZWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride – Heterocyclic Building Block for Procurement Evaluation


2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2305079-41-6) is the dihydrochloride salt of a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine heterocycle bearing a methyl substituent at the 2-position . The compound presents as a crystalline solid with a molecular weight of 207.10 g/mol and is commercially available as a research intermediate . Its fused pyrrolo-pyridine bicyclic core is recognized as a privileged scaffold in medicinal chemistry, particularly as a key intermediate en route to kinase inhibitors and allosteric modulators of muscarinic acetylcholine receptors [1].

Why Unsubstituted or Free-Base Pyrrolo[3,4-b]pyridine Analogs Cannot Replace the 2‑Methyl Dihydrochloride


Even structurally close analogs within the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine family cannot be interchanged without altering key physicochemical determinants of reaction performance . The 2‑methyl substituent significantly modifies lipophilicity (logP) and basicity (pKa) relative to the unsubstituted parent, directly impacting solubility, extraction behavior, and amine nucleophilicity in downstream synthetic transformations [1] . Moreover, the dihydrochloride salt form provides a defined, anhydrous stoichiometry that differs from both the free base and alternative salt forms, eliminating the need for in situ salt adjustment and reducing batch-to-batch variability in multi‑step syntheses .

Quantitative Differentiation Evidence: 2‑Methyl‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridine Dihydrochloride vs Unsubstituted Analogs


Purity Advantage: 98% vs 97% for the Unsubstituted Dihydrochloride

The 2‑methyl-substituted dihydrochloride is supplied at 98% purity by Fluorochem , whereas the closest unsubstituted analog (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride) is listed at 97% purity by Thermo Scientific Chemicals . This 1% absolute purity difference reduces total impurity burden and lowers the risk of side reactions in stoichiometrically sensitive transformations.

Purity Assay Procurement specification

Lipophilicity Gain: +0.31 logP Units Enhances Organic-Phase Partitioning

The 2‑methyl substituent increases the predicted logP of the free base by 0.31 units compared to the unsubstituted parent (logP 1.322 vs 1.0136 [1]). This translates to an approximately 2‑fold greater partitioning into organic solvents, which is advantageous for liquid–liquid extraction workups and for building blocks destined for CNS‑penetrant final compounds where moderate lipophilicity is required.

Lipophilicity LogP Extraction CNS drug design

Basicity Enhancement: pKa Elevation by 0.8 Units Modulates Amine Reactivity

The electron‑donating methyl group raises the predicted pKa of the pyridine nitrogen from 6.68±0.20 (unsubstituted ) to 7.48±0.20 (2‑methyl derivative ), a difference of 0.80 pKa units. This shift indicates a roughly 6‑fold increase in basicity, which can meaningfully alter the compound's reactivity in acid‑base extractions, its propensity to form stable salts, and its behavior as a nucleophilic catalyst or ligand precursor.

Basicity pKa Nucleophilicity Salt formation

Defined Stoichiometry of the Dihydrochloride Salt Eliminates Hydration Variability

The target compound is supplied exclusively as the crystalline dihydrochloride salt, ensuring a fixed 2:1 HCl:free base stoichiometry with a molecular weight of 207.10 g/mol . In contrast, the unsubstituted parent is commercially available in multiple forms—free base (MW 120.15 g/mol) and hydrochloride salts with variable hydration states—introducing stoichiometric ambiguity when calculating reagent equivalents . The 2‑methyl dihydrochloride's defined composition reduces weighing errors and ensures reproducible reaction outcomes across batches.

Salt form Stoichiometry Formulation consistency

Controlled Cold‑Chain Storage Minimizes Thermal Degradation Risk

The 2‑methyl dihydrochloride is specified for storage at 2–8°C in a sealed, dry container , whereas the unsubstituted dihydrochloride is typically stored at ambient temperature . The recommended cold‑chain handling for the methyl‑substituted variant reflects its documented sensitivity to moisture and thermal degradation, preserving the 98% purity specification over the product shelf life and reducing the likelihood of impurity growth that could compromise downstream reactions.

Storage stability Cold chain Shelf life

Procurement-Relevant Application Scenarios for 2‑Methyl‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridine Dihydrochloride


CNS‑Penetrant Kinase Inhibitor Lead Optimization

The 0.31 logP unit increase over the unsubstituted parent directly supports medicinal chemistry programs targeting kinase inhibitors requiring moderate blood–brain barrier permeability [1]. The 2‑methyl dihydrochloride serves as an advanced building block that introduces lipophilicity without adding excessive molecular weight, aligning with CNS multiparameter optimization guidelines.

Multi‑Step Synthesis Requiring High‑Purity Amine Intermediates

At 98% purity, this compound reduces the need for intermediate purification in synthetic sequences exceeding three steps . This is particularly valuable in parallel synthesis libraries where individual intermediate purification is impractical and cumulative impurity buildup can derail biological assay interpretation.

Acid‑Base Workup‑Intensive Process Chemistry

The elevated pKa (7.48 vs 6.68) allows selective protonation at physiological‑adjacent pH, enabling cleaner liquid–liquid extraction separations during workup of amide coupling or reductive amination products . This reduces emulsion formation and product loss, directly improving isolated yields in scale‑up campaigns.

Long‑Term Medicinal Chemistry Programs with Intermittent Procurement

The cold‑chain storage specification (2–8°C, sealed dry) preserves the 98% purity over extended storage periods , making this compound suitable for research groups that procure building blocks in bulk for use over multiple project cycles, minimizing re‑qualification overhead.

Quote Request

Request a Quote for 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.